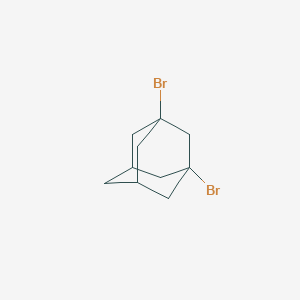

1,3-ジブロモアダマンタン

概要

説明

1,3-Dibromoadamantane is a brominated derivative of adamantane, a highly symmetrical and rigid hydrocarbon. The molecular formula of 1,3-Dibromoadamantane is C₁₀H₁₄Br₂, and it has a molecular weight of 294.03 g/mol . This compound is known for its unique cage-like structure, which imparts significant stability and rigidity.

科学的研究の応用

1,3-Dibromoadamantane has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various functional adamantane derivatives.

Biology: It serves as an intermediate in the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceuticals due to its unique structure and reactivity.

Industry: It is employed in the production of polymeric materials and metal-organic frameworks.

作用機序

Target of Action

1,3-Dibromoadamantane is a synthetic compound that has been reported to interact with diphenylphosphide ions (Ph2P-) under photostimulation . The primary target of this compound is the diphenylphosphide ions, which play a crucial role in various chemical reactions .

Mode of Action

The interaction of 1,3-Dibromoadamantane with its targets involves a reaction under photostimulation by the S_RN1 mechanism . This mechanism involves the formation of a radical ion pair, followed by a nucleophilic substitution reaction .

Biochemical Pathways

The compound’s reaction with diphenylphosphide ions suggests that it may influence pathways involving these ions

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3-Dibromoadamantane is currently limited. The compound’s molecular weight (29403 g/mol) and its physical state (powder form) suggest that it may have certain pharmacokinetic characteristics For instance, its relatively low molecular weight may facilitate absorption and distribution within the body

Result of Action

Its reaction with diphenylphosphide ions suggests that it may induce changes at the molecular level, potentially influencing the behavior of these ions and the chemical reactions they participate in .

Action Environment

The action of 1,3-Dibromoadamantane may be influenced by various environmental factors. For instance, the compound’s reactivity with diphenylphosphide ions under photostimulation suggests that light conditions may affect its action . Additionally, the compound’s viscosity-dependent retarding effect in highly viscous polymeric chlorotrifluoroethene indicates that the physical properties of the environment, such as viscosity, may also influence its efficacy and stability .

生化学分析

Biochemical Properties

1,3-Dibromoadamantane is reported to react with diphenylphosphide ions under photostimulation

Cellular Effects

It has been used in the synthesis of a nanoporous organic polymer, NOP-Ad-1, which has been studied for its adsorption properties .

Molecular Mechanism

It is known to participate in Friedel–Crafts reactions, a type of electrophilic aromatic substitution

準備方法

1,3-Dibromoadamantane can be synthesized through the selective dibromination of adamantane. One common method involves the reaction of adamantane with bromine in the presence of a catalyst such as boron tribromide-aluminium bromide . The reaction is typically carried out under controlled conditions to ensure high yield and purity. Another method involves the reaction of adamantane with liquid bromine and iron powder, followed by recrystallization to obtain the final product .

化学反応の分析

1,3-Dibromoadamantane undergoes various chemical reactions, including:

Substitution Reactions: It reacts with diphenylphosphide ions under photostimulation by the S RN 1 mechanism.

Oxidation Reactions: It reacts with fuming nitric acid to form mixtures of products with a 2-oxaadamantane skeleton.

Polymerization Reactions: It can be used as a crosslinker in the synthesis of nanoporous organic polymers.

類似化合物との比較

1,3-Dibromoadamantane can be compared with other halogenated adamantane derivatives, such as 1,3-dichloroadamantane and 1,3-diiodoadamantane. These compounds share similar structural features but differ in their reactivity and applications. For instance, 1,3-diiodoadamantane is more reactive in certain substitution reactions compared to 1,3-dibromoadamantane .

特性

IUPAC Name |

1,3-dibromoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Br2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWZKLMEOVIWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295483 | |

| Record name | 1,3-Dibromoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-53-9 | |

| Record name | 1,3-Dibromoadamantane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dibromoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 1,3-dibromoadamantane?

A1: 1,3-Dibromoadamantane has the molecular formula C10H14Br2 and a molecular weight of 294.04 g/mol. While specific spectroscopic data is not provided in the abstracts, researchers commonly employ techniques like 1H NMR and 13C NMR for structural characterization. [] For instance, studies on rotational motion utilize 13C NMR relaxation measurements. []

Q2: How is 1,3-dibromoadamantane synthesized?

A2: A key method for synthesizing 1,3-dibromoadamantane involves reacting adamantane with bromine in the presence of a catalyst. [] While previous attempts often resulted in 1-bromoadamantane, optimized procedures using a boron tribromide-aluminum bromide catalyst have achieved high yields of the desired 1,3-dibromoadamantane. []

Q3: What are the primary applications of 1,3-dibromoadamantane in synthetic chemistry?

A3: 1,3-Dibromoadamantane serves as a versatile starting material for synthesizing various adamantane derivatives. It is particularly useful in synthesizing highly strained [3.3.1]propellane derivatives, known as 1,3-dehydroadamantanes (DHAs). [] This synthesis involves an intramolecular Wurtz-type coupling reaction using lithium metal in THF. []

Q4: Can you elaborate on the reactions of 1,3-dibromoadamantane with carbanions?

A4: Research indicates that 1,3-dibromoadamantane reacts with carbanions, such as potassium enolates and nitromethane anion, under photo-stimulation via a free radical chain process (SRN1 mechanism). [] These reactions proceed through a 1-iodo monosubstitution intermediate, which undergoes fragmentation to form derivatives of 7-methylidenebicyclo[3.3.1]nonene. []

Q5: How does 1,3-dibromoadamantane react with diphenylphosphide ions?

A5: Studies demonstrate that 1,3-dibromoadamantane, alongside 1,3-dichloroadamantane and 1-bromo-3-chloroadamantane, reacts with diphenylphosphide ions (Ph2P-) in liquid ammonia under photostimulation, again following the SRN1 mechanism. [] This reaction yields a mixture of products, including 1,3-bis(diphenyphosphinyl)adamantane, (3-halo-1-adamantyl)diphenylphosphine, and 1-adamantyldiphenylphosphine. [] The product distribution is influenced by both the specific substrate and the reaction conditions. []

Q6: Can 1,3-dibromoadamantane undergo reactions other than coupling and nucleophilic substitutions?

A6: Yes, 1,3-dibromoadamantane can react with fuming nitric acid to yield a mixture of 2-oxaadamantane derivatives. [] This reaction pathway presents an alternative to the more common substitution reactions.

Q7: What is known about the polymorphism of 1,3-dibromoadamantane?

A7: Research using X-ray powder diffraction, density measurements, and differential scanning calorimetry has shown that 1,3-dibromoadamantane exhibits polymorphism. [] This means it can exist in different crystalline forms, which can influence its physical properties and reactivity.

Q8: Has 1,3-dibromoadamantane been used in the development of any specific materials?

A8: Yes, 1,3-dibromoadamantane has been used as a precursor for synthesizing adamantyl Bola-form surfactants. [] These surfactants have potential applications in various fields due to their unique surface-active properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate](/img/structure/B19668.png)

![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-5,5,6-trimethylhept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B19670.png)

![2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione](/img/structure/B19688.png)